Pexmetinib

Catalog No.
S548116
CAS No.
945614-12-0
M.F
C31H33FN6O3
M. Wt
556.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pexmetinib

CAS Number

945614-12-0

Product Name

Pexmetinib

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea

Molecular Formula

C31H33FN6O3

Molecular Weight

556.6 g/mol

InChI

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40)

InChI Key

LNMRSSIMGCDUTP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

ARRY614; ARRY-614; ARRY 614; Pexmetinib

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO

Description

The exact mass of the compound Pexmetinib is 556.25982 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Myelodysplastic Syndromes and Acute Myeloid Leukemia

Pharmacokinetics of Pexmetinib

Pexmetinib, also known as ARRY-614, is a novel compound that functions primarily as a dual inhibitor of the p38 mitogen-activated protein kinase and the Tie2 signaling pathways. These pathways are critical in various biological processes, including inflammation and angiogenesis. The chemical formula for pexmetinib is C₃₁H₃₃FN₆O₃, with a molecular weight of approximately 556.64 g/mol . Pexmetinib has garnered attention for its potential therapeutic applications in treating conditions such as myelodysplastic syndromes and acute myeloid leukemia, particularly in cases resistant to traditional tyrosine kinase inhibitors .

Pexmetinib acts as a dual inhibitor, targeting two key cellular pathways:

  • p38 MAPK Inhibition: Pexmetinib binds to the p38 MAPK protein, specifically targeting the ATP-binding pocket. This binding disrupts the kinase activity, leading to the inhibition of downstream signaling pathways involved in inflammation, cell proliferation, and survival []. In diseases like MDS, p38 MAPK is often overactivated, contributing to abnormal cell growth. Pexmetinib's ability to inhibit this pathway may help control disease progression [].
  • Tie-2 Inhibition: Pexmetinib also binds to the Tie-2 receptor, a protein involved in angiogenesis (blood vessel formation). By inhibiting Tie-2, pexmetinib can restrict the growth of new blood vessels that tumors rely on for oxygen and nutrients []. This anti-angiogenic effect can potentially starve tumors and hinder their growth.
Such as alkylation or acylation.
  • Coupling Reactions: Employing techniques like amide bond formation to link different molecular fragments.
  • Purification: Using chromatographic techniques to isolate and purify the final product.
  • The detailed synthetic pathway is not disclosed publicly but can be inferred from related literature on similar compounds .

    Pexmetinib has demonstrated significant biological activity in preclinical studies. It effectively inhibits the proliferation of cancer cells by targeting drug-resistant mutations of the BCR::ABL1 fusion gene associated with chronic myeloid leukemia. In particular, it has shown efficacy against the T315I mutation, which is notoriously resistant to most existing therapies . Furthermore, pexmetinib has been shown to suppress osteoclast formation and inhibit breast cancer cell migration and invasion in vitro, highlighting its potential as an anti-cancer agent .

    The synthesis of pexmetinib involves several steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final structure. While specific synthetic routes are proprietary to developers like Array BioPharma, general methods for synthesizing similar compounds often involve:

    • Formation of Intermediate Compounds: Utilizing various
    : Due to its effects on p38 MAPK signaling, it may be beneficial in treating inflammatory diseases.
  • Angiogenesis Regulation: Its role in inhibiting Tie2 signaling suggests potential applications in diseases characterized by abnormal angiogenesis.
  • Ongoing research continues to explore these applications further .

    Interaction studies have highlighted pexmetinib's ability to selectively inhibit specific kinase activities without significantly affecting other pathways. For instance, it has been shown to selectively target drug-resistant BCR::ABL1 mutants while sparing normal cellular functions . This selectivity is crucial for minimizing side effects associated with broader kinase inhibitors. Additionally, pharmacokinetic studies indicate that pexmetinib's absorption and distribution characteristics may vary based on formulation and administration conditions .

    Pexmetinib can be compared with several other compounds that target similar pathways or have overlapping therapeutic indications:

    Compound NameMechanism of ActionUnique Features
    PonatinibTyrosine kinase inhibitorEffective against T315I mutation
    AsciminibNon-ATP competitive ABL1 inhibitorTargets BCR::ABL1 without competing for ATP
    RebastinibABL1 inhibitorSelective for ABL1 mutations
    RuxolitinibJanus kinase inhibitorPrimarily used in myelofibrosis

    Uniqueness of Pexmetinib: Unlike many traditional inhibitors that target single pathways or receptors, pexmetinib's dual inhibition of both Tie2 and p38 MAPK allows it to address multiple aspects of disease pathology simultaneously, making it a unique candidate in the landscape of targeted therapies .

    Purity

    >98% (or refer to the Certificate of Analysis)

    XLogP3

    5.3

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    3

    Exact Mass

    556.25981710 g/mol

    Monoisotopic Mass

    556.25981710 g/mol

    Heavy Atom Count

    41

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    3750D0U8B5

    Pharmacology

    Pexmetinib is an orally bioavailable small-molecule inhibitor of p38 and Tie2 kinases with potential antineoplastic, anti-inflammatory and antiangiogenic activities. Pexmetinib binds to and inhibits the activities of p38 and Tie2 kinases, which may inhibit the production of proinflammatory cytokines and may decrease tumor angiogenesis and tumor cell growth and survival. p38 is a MAP kinase that is often upregulated in cancer cells, playing a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Tie2 is an endothelial cell specific receptor that is activated by angiopoietins, growth factors required for angiogenesis. This agent has also been reported to inhibit other kinases including vascular endothelial growth factor receptor (VEGFR2) and Src tyrosine kinases.

    Wikipedia

    Pexmetinib

    Dates

    Modify: 2023-08-15
    1. Methods of using small compounds such as glatiramer acetate and mitogen activated protein (MAP) kinase inhibitors to enhance myeloid derived suppressor cell function for treating autoimmune diseases, By Chen, Shu-Hsia  From PCT Int. Appl. (2011), WO 2011087795 A2 20110721.

    Explore Compound Types